molecular formula C25H27N3O2 B5309093 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one

Cat. No. B5309093
M. Wt: 401.5 g/mol
InChI Key: VYYNDJHRLKFYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one, also known as Q-VD-OPh, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of caspase-3, an enzyme involved in programmed cell death or apoptosis. Q-VD-OPh has been found to have many potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.

Mechanism of Action

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one works by inhibiting the activity of caspase-3, an enzyme that plays a critical role in the process of programmed cell death or apoptosis. Caspase-3 is activated by a variety of stimuli, including DNA damage, oxidative stress, and inflammation, and is involved in the destruction of cells that are no longer needed or that pose a threat to the body. 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one binds to the active site of caspase-3 and prevents its activation, thereby blocking the process of apoptosis.
Biochemical and Physiological Effects:
3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to have many biochemical and physiological effects in various cell types and tissues. In cancer cells, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to enhance the effectiveness of chemotherapy by blocking caspase-3-mediated apoptosis. In neurons, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to protect against cell death caused by oxidative stress and inflammation. In macrophages, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of caspase-3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has some limitations for use in laboratory experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one may have off-target effects on other caspases or enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one. One direction is to investigate the potential use of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is to study the effects of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one on other caspases or enzymes, which may provide insights into its mechanism of action and potential off-target effects. Additionally, further research is needed to determine the optimal concentration and dosing of 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one for use in various experimental systems.

Synthesis Methods

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one can be synthesized using a multi-step synthetic route that involves the reaction of several chemical precursors. The most common method of synthesis involves the reaction of 6-quinolin-8-ylpyridin-3-ylamine with 3-piperidin-3-ylpropanal in the presence of a reducing agent, followed by the reaction of the resulting intermediate with 4-methyl-2-oxo-2H-chromene-8-carboxylic acid chloride. The final product is then purified using column chromatography.

Scientific Research Applications

3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been extensively studied for its potential applications in various fields of research. In cancer research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to enhance the effectiveness of chemotherapy by inhibiting caspase-3-mediated apoptosis of cancer cells. In neurodegenerative disease research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been shown to protect neurons from cell death caused by oxidative stress and inflammation. In inflammation research, 3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one has been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.

properties

IUPAC Name

3-methyl-1-[1-(6-quinolin-8-ylpyridine-3-carbonyl)piperidin-3-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-17(2)14-23(29)20-8-5-13-28(16-20)25(30)19-10-11-22(27-15-19)21-9-3-6-18-7-4-12-26-24(18)21/h3-4,6-7,9-12,15,17,20H,5,8,13-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNDJHRLKFYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.